![molecular formula C10H9NO4S B8129542 8-methoxyquinoline-5-sulfonic Acid](/img/structure/B8129542.png)
8-methoxyquinoline-5-sulfonic Acid
Overview
Description
8-methoxyquinoline-5-sulfonic Acid is a useful research compound. Its molecular formula is C10H9NO4S and its molecular weight is 239.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 8-methoxyquinoline-5-sulfonic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-methoxyquinoline-5-sulfonic Acid including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Detection of Transition Metal Ions : 8-hydroxyquinoline-5-sulfonic-acid-doped silicate gels have shown potential for detecting transition metal ions. This application is particularly useful in remote optically interrogated chemical sensors (Arbuthnot, Wang, & Knobbe, 1994).
Determining Iron(III) : 8-hydroxyquinoline-7-sulfonic acid can effectively determine iron(III) in its trivalent form. This compound forms a green color and is stable for up to 40 hours, making it useful for spectrophotometric analysis (Balachandran & Banerji, 1968).
Preconcentration of Trace Metal Ions : This acid effectively preconcentrates trace metal ions, with a 99% recovery rate after 7 days on a column. This application is significant for trace metal analysis (Berge & Going, 1981).
Ion-Exchange Properties for Metals : 8-Hydroxyquinoline-5-sulfonic acid-thiourea-formaldehyde copolymer resins have been found to exhibit selective chelating ion-exchange properties, particularly for Fe3+ ions over other metals like Cu2, Ni2, and Co2 (Mane, Wahane, & Gurnule, 2009).
Antiproliferative Activity in Cancer Research : Certain compounds with 8-methoxyquinoline-5-sulfonic Acid show promising antiproliferative activity and inhibit tubulin polymerization, which is crucial in cancer treatment research (Lee et al., 2011).
Analytical Methods for Cation Mixtures : The fluorescence of 8-hydroxyquinoline-5-sulfonic acid solutions can be employed as a general analytical method for mixtures of cations, especially useful in small or very dilute samples (Bishop, 1963).
Indicators in Titration : These fluorescent complexes can also be used as indicators for endpoints in complexometric and acid-base titrations (Bishop, 1963).
Cytostatic Activity Against Human Tumor Cell Lines : Heteroaromatic hydroxylamine-O-sulfonates synthesized from 8-hydroxyquinoline-5-sulfonic acid have shown promising cytostatic activity, suggesting potential as anti-cancer agents (Sączewski et al., 2011).
properties
IUPAC Name |
8-methoxyquinoline-5-sulfonic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO4S/c1-15-8-4-5-9(16(12,13)14)7-3-2-6-11-10(7)8/h2-6H,1H3,(H,12,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFPQUGBYSAOVCN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)S(=O)(=O)O)C=CC=N2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-methoxyquinoline-5-sulfonic Acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.